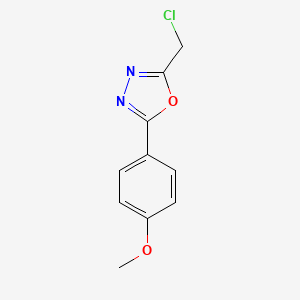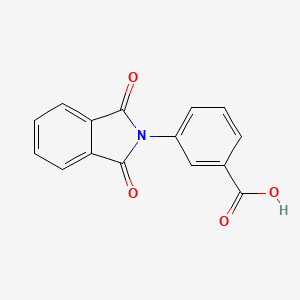
2-PIPERIDINOACETAMIDOXIMA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinoacetamidoxime is an organic compound with the molecular formula C7H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and amidoxime, a functional group known for its applications in various chemical reactions
Aplicaciones Científicas De Investigación
2-Piperidinoacetamidoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinoacetamidoxime typically involves the reaction of piperidine with acetamidoxime. One common method includes the following steps:
Formation of Acetamidoxime: Acetamidoxime is synthesized by reacting hydroxylamine with acetonitrile under acidic conditions.
Reaction with Piperidine: The acetamidoxime is then reacted with piperidine in the presence of a suitable catalyst, such as a base like sodium hydroxide, to form 2-Piperidinoacetamidoxime.
Industrial Production Methods: While specific industrial production methods for 2-Piperidinoacetamidoxime are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Piperidinoacetamidoxime can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitriles or amides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amidoxime group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-Piperidinoacetamidoxime involves its interaction with specific molecular targets. The amidoxime group can act as a ligand, binding to metal ions and facilitating various catalytic processes. Additionally, its piperidine moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Acetamidoxime: A simple amidoxime derivative used in various chemical reactions.
Piperidinones: Compounds with a similar piperidine ring structure but with different functional groups.
Uniqueness: 2-Piperidinoacetamidoxime is unique due to the presence of both the piperidine and amidoxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
175136-64-8 |
|---|---|
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N'-hydroxy-2-piperidin-1-ylethanimidamide |
InChI |
InChI=1S/C7H15N3O/c8-7(9-11)6-10-4-2-1-3-5-10/h11H,1-6H2,(H2,8,9) |
Clave InChI |
FWFVZEXRAAFFEU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=NO)N |
SMILES isomérico |
C1CCN(CC1)C/C(=N\O)/N |
SMILES canónico |
C1CCN(CC1)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)



![3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1363416.png)

